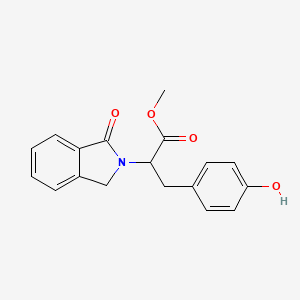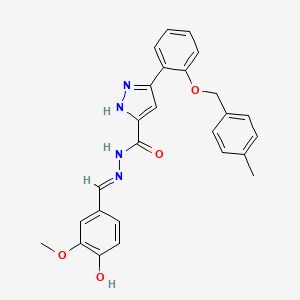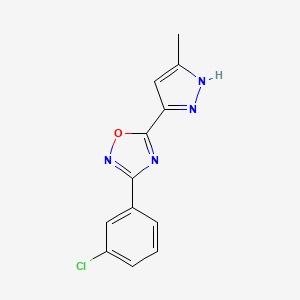
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as methyl-3-hydroxy-2-isopropyl-isoindole-1-carboxylate (MHIIC), is a synthetic compound that has been used in scientific research laboratories for many years. MHIIC is a member of the isoindole family of compounds, which are known to possess a variety of pharmacological effects. It has been used in the study of a wide range of biological processes, including inflammation, apoptosis, and cell cycle regulation. MHIIC has also been used as a model compound for structure-activity relationship (SAR) studies.
Aplicaciones Científicas De Investigación
MHIIC has been used in numerous scientific research studies, including studies on inflammation, apoptosis, and cell cycle regulation. It has also been used as a model compound for structure-activity relationship (SAR) studies. In addition, MHIIC has been used in the study of the effects of various drugs on the central nervous system and in the development of new therapeutic agents.
Mecanismo De Acción
MHIIC is believed to act by modulating the activity of various ion channels and receptors. Specifically, it has been found to interact with the serotonin 5-HT3 receptor and the potassium channel Kv1.3. In addition, MHIIC has been found to inhibit the production of nitric oxide, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MHIIC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-apoptotic, and cell cycle regulatory effects. In addition, it has been found to possess neuroprotective and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MHIIC has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. In addition, it can be used to study a wide range of biological processes and can be used as a model compound for structure-activity relationship (SAR) studies. However, there are some limitations to its use. For example, it is not water-soluble and is not stable in basic conditions.
Direcciones Futuras
There are several potential future directions for the use of MHIIC. First, it could be used to study the effects of various drugs on the central nervous system and in the development of new therapeutic agents. Second, it could be used to study the effects of inflammation on various cell types and tissues. Third, it could be used to study the effects of various compounds on the regulation of cell cycle progression. Fourth, it could be used to study the effects of various compounds on the regulation of apoptosis. Finally, it could be used to develop new compounds with improved pharmacological properties.
Métodos De Síntesis
MHIIC can be synthesized via a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methyl-2-butanol in the presence of sodium ethoxide. This reaction produces 3-methyl-2-butanol-4-hydroxybenzaldehyde, which is then converted to 3-methyl-2-butanol-4-hydroxybenzyl alcohol in the second step. The third step involves the reaction of this alcohol with isopropyl isoindole-1-carboxylate in the presence of an acid catalyst to produce MHIIC.
Propiedades
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNQUGSOOIABBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2456239.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline](/img/structure/B2456244.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal](/img/structure/B2456245.png)
![(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester](/img/structure/B2456249.png)



![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)